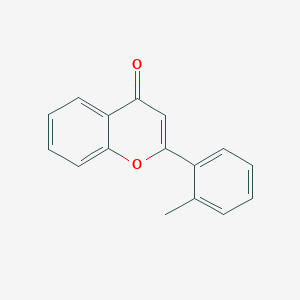
Belleau's Reagent
Vue d'ensemble
Description
Méthodes De Préparation
Belleau’s Reagent is synthesized through a series of reactions involving phosphorus and sulfur-containing compounds. The synthetic route typically involves the reaction of phenoxyphenyl derivatives with phosphorus pentasulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reagent is often stored under inert gas to maintain its stability and prevent decomposition .
Analyse Des Réactions Chimiques
Belleau’s Reagent undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and phosphines.
Substitution: It reacts with nucleophiles to form substituted phosphine derivatives.
Cycloaddition: It participates in [4+2] and [3+2] cycloaddition reactions with dienes and dipoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphine derivatives .
Applications De Recherche Scientifique
Belleau’s Reagent has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It is employed in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine: It is used in the synthesis of drugs, particularly those targeting adrenergic receptors.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
Belleau’s Reagent exerts its effects by reacting with amine groups in target molecules. This reaction forms a stable bond, allowing for the modification of the target molecule’s structure and function. The molecular targets include adrenergic receptors, where it can measure receptor activation by quantifying cyclic adenosine monophosphate production .
Comparaison Avec Des Composés Similaires
Belleau’s Reagent is unique due to its specific reactivity with amine groups and its ability to form stable phosphine derivatives. Similar compounds include:
Lawesson’s Reagent: Used for the thionation of carbonyl compounds.
Woollins’ Reagent: Used for the synthesis of phosphine sulfides.
Davy’s Reagent: Used for the synthesis of thiophosphoryl compounds
Each of these reagents has distinct properties and applications, but Belleau’s Reagent stands out for its specific use in receptor studies and its stability under various conditions.
Propriétés
IUPAC Name |
2,4-bis(4-phenoxyphenyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O2P2S4/c29-27(23-15-11-21(12-16-23)25-19-7-3-1-4-8-19)31-28(30,32-27)24-17-13-22(14-18-24)26-20-9-5-2-6-10-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWQSSAMKDRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)P3(=S)SP(=S)(S3)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O2P2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473338 | |
| Record name | Belleau's Reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88816-02-8 | |
| Record name | 2,4-Bis(4-phenoxyphenyl)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088816028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Belleau's Reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-BIS(4-PHENOXYPHENYL)-2,4-DITHIOXO-1,3,2,4-DITHIADIPHOSPHETANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQU5OST0B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Belleau's Reagent and how is it used in the synthesis of novel compounds?
A1: this compound, also known as 1,3-epithionaphtho[1,8-cd][1,2,6]oxadiphosphinine 1,3-disulfide, is a chemical compound used as a starting material in the synthesis of novel organophosphorus compounds. [] In the research presented, this compound reacts similarly to 2,4-diferrocenyl-1,3,2,4-diathiadiphosphetane 2,4-disulfide to produce a series of novel salts, adducts, and ester derivatives. These new compounds, including ferrocenyl- and aryl-phosphonofluorodithioic salts, adducts, and esters, were characterized using various spectroscopic techniques and X-ray crystallography. []
Q2: How are the novel compounds derived from this compound characterized?
A2: The researchers employed a combination of techniques to characterize the newly synthesized compounds:
- Multinuclear NMR Spectroscopy: 1H, 13C, 31P, and 19F NMR spectroscopy provided structural information and confirmed the presence of desired functional groups. []
- Accurate Mass Measurement: This technique offered precise molecular weight determination, further supporting the identity of the synthesized compounds. []
- Single Crystal X-ray Crystallography: This method was used to determine the three-dimensional structure of four selected compounds, providing detailed insights into their molecular geometry and packing arrangements. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















